Benzamide, 2,2'-dithiobis(N-((4-(octyloxy)phenyl)methyl)-
Description
Benzamide, 2,2’-dithiobis(N-((4-(octyloxy)phenyl)methyl)-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked by a disulfide bond, with an octyloxy-substituted phenyl group attached to the nitrogen atom. Its molecular formula is C16H16N2O2S2.
Properties
CAS No. |
37806-28-3 |
|---|---|
Molecular Formula |
C44H56N2O4S2 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
N-[(4-octoxyphenyl)methyl]-2-[[2-[(4-octoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C44H56N2O4S2/c1-3-5-7-9-11-17-31-49-37-27-23-35(24-28-37)33-45-43(47)39-19-13-15-21-41(39)51-52-42-22-16-14-20-40(42)44(48)46-34-36-25-29-38(30-26-36)50-32-18-12-10-8-6-4-2/h13-16,19-30H,3-12,17-18,31-34H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
RXILAXYDSCXZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-((4-(octyloxy)phenyl)methyl)-) typically involves the reaction of benzamide derivatives with disulfide linkages. One common method includes the use of N-methylbenzamide and a disulfide reagent under controlled conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,2’-dithiobis(N-((4-(octyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((4-(octyloxy)phenyl)methyl)-) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide linkage, which can be cleaved under reducing conditions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-((4-(octyloxy)phenyl)methyl)-) involves its interaction with molecular targets through its disulfide bond. This bond can be cleaved in the presence of reducing agents, releasing the active thiol groups. These thiol groups can then interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the octyloxy-substituted phenyl group.
N,N’-Dithiodiphenylbenzamide: Contains a disulfide linkage but different substituents on the benzamide core.
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